N-Acetyl-D-alanine-2,3,3,3-D4
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Overview
Description
N-Acetyl-D-alanine-2,3,3,3-D4: is a deuterated form of N-Acetyl-D-alanine, where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced with deuterium. This compound is often used in biochemical and pharmaceutical research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-D-alanine-2,3,3,3-D4 typically involves the acetylation of D-alanine-2,3,3,3-D4. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the deuterium atoms. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-alanine-2,3,3,3-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-D-alanine oxo derivatives, while reduction may produce N-acetyl-D-alaninol.
Scientific Research Applications
N-Acetyl-D-alanine-2,3,3,3-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly for enzymes involved in amino acid metabolism.
Medicine: The compound is used in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: It is employed in the synthesis of deuterated drugs and other compounds where isotopic labeling is required.
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanine-2,3,3,3-D4 involves its interaction with specific enzymes and receptors in biological systems. The acetyl group can be recognized by acetyltransferases, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool for studying metabolic pathways and enzyme activities.
Comparison with Similar Compounds
N-Acetyl-D-alanine: The non-deuterated form of the compound.
N-Acetyl-L-alanine: The L-isomer of the compound.
N-Acetyl-D-cysteine: Another acetylated amino acid with different functional properties.
Uniqueness: N-Acetyl-D-alanine-2,3,3,3-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise molecular tracking is required.
Properties
Molecular Formula |
C5H9NO3 |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
(2R)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-FNGOLQEDSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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